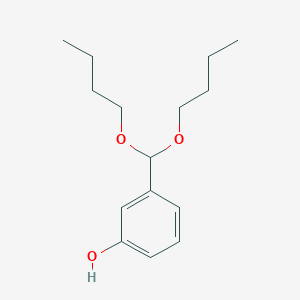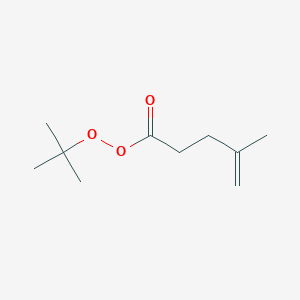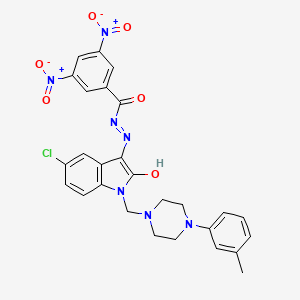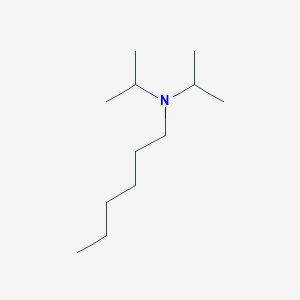
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 5-nitro-1,2-benzothiazol-3-amine with dimethylcarbamoyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-nitro-1,2-benzothiazol-3-amine and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, in an organic solvent like dichloromethane or acetonitrile.
Procedure: The 5-nitro-1,2-benzothiazol-3-amine is dissolved in the solvent, and the base is added. Dimethylcarbamoyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable benzothiazole core.
作用机制
The mechanism of action of 1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In the context of anti-tubercular activity, it inhibits key enzymes involved in the biosynthesis of the bacterial cell wall, thereby preventing bacterial growth and proliferation .
相似化合物的比较
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea can be compared with other benzothiazole derivatives such as:
5-Nitro-1,2-benzothiazol-3-amine: Similar in structure but lacks the dimethylurea moiety, which may affect its biological activity.
2-(4-Aminophenyl)benzothiazole: Known for its use in Alzheimer’s disease diagnostics, highlighting the versatility of benzothiazole derivatives.
Benzothiazole-based sulfonamides: These compounds have shown potential as anti-cancer agents, demonstrating the diverse therapeutic applications of benzothiazole derivatives.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for various scientific research applications.
属性
CAS 编号 |
105734-71-2 |
|---|---|
分子式 |
C10H10N4O3S |
分子量 |
266.28 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C10H10N4O3S/c1-13(2)10(15)11-9-7-5-6(14(16)17)3-4-8(7)18-12-9/h3-5H,1-2H3,(H,11,12,15) |
InChI 键 |
NQRKZMOMELTBRZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=NSC2=C1C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)
![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)







![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)
